molecular formula C7H9NO4 B2993346 5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid CAS No. 1897744-26-1

5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2993346
CAS No.: 1897744-26-1
M. Wt: 171.152
InChI Key: UPMTZPUPIRHHEW-UHFFFAOYSA-N
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Description

5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a hydroxypropyl group at the 5-position and a carboxylic acid group at the 3-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable β-keto ester and an amino alcohol, the oxazole ring can be formed through a cyclization reaction. The reaction conditions typically involve heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Conversion of the hydroxypropyl group to a carboxyl group results in the formation of 5-(3-Carboxypropyl)-1,2-oxazole-3-carboxylic acid.

    Reduction: Reduction of the carboxylic acid group yields 5-(3-Hydroxypropyl)-1,2-oxazole-3-methanol.

    Substitution: Substitution at the 2-position can lead to various derivatives depending on the substituent introduced.

Scientific Research Applications

5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Hydroxypropyl)-1,2-oxazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

    5-(3-Hydroxypropyl)-1,3-oxazole-3-carboxylic acid: Similar structure but with the nitrogen atom at the 3-position.

    5-(3-Hydroxypropyl)-1,2-thiazole-3-carboxylic acid: Similar structure but with a sulfur atom replacing the oxygen atom in the ring.

Uniqueness

5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxypropyl group and a carboxylic acid group on the oxazole ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(3-hydroxypropyl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-3-1-2-5-4-6(7(10)11)8-12-5/h4,9H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMTZPUPIRHHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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